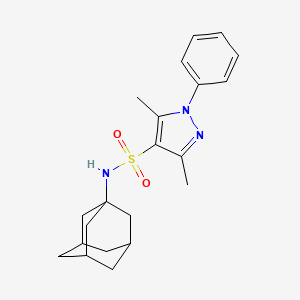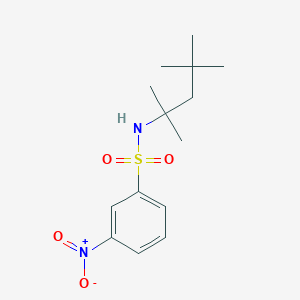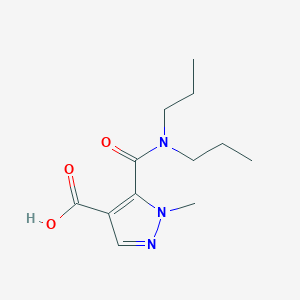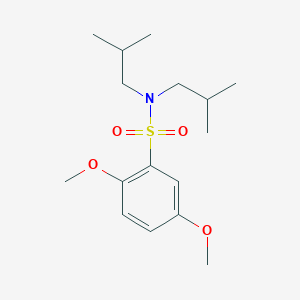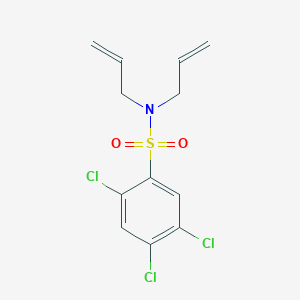
2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as TCBPA, is a chemical compound that has been extensively studied for its potential use as an antifouling agent in marine environments. This compound has also been investigated for its antimicrobial properties and its ability to inhibit the growth of certain types of cancer cells.
Mecanismo De Acción
The mechanism of action of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide is not fully understood, but it is believed to work by disrupting the cellular processes of marine organisms. It is thought to interfere with the formation of the adhesive proteins that allow organisms to attach to surfaces, as well as disrupting the metabolic processes that are necessary for their survival.
Biochemical and Physiological Effects:
Studies have shown that 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide has low toxicity to humans and other mammals, but it can be toxic to marine organisms at high concentrations. It has been shown to inhibit the growth of certain types of cancer cells, although the exact mechanism of this effect is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, its toxicity to marine organisms can make it difficult to use in experiments that involve these organisms.
Direcciones Futuras
There are several potential future directions for research on 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of interest is the development of more effective antifouling agents based on 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide or similar compounds. Another area of interest is the investigation of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide's potential as an antimicrobial agent, particularly in the treatment of infections caused by antibiotic-resistant bacteria. Finally, further studies are needed to fully understand the mechanism of action of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide and its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with propargyl alcohol, followed by the addition of sodium hydride and propargylamine. This process results in the formation of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide has been studied for its potential use as an antifouling agent in marine environments. It has been shown to be effective in preventing the growth of marine organisms such as barnacles and algae on surfaces such as boat hulls and underwater structures. This property makes 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide a potential alternative to traditional antifouling agents that are known to have negative environmental impacts.
Propiedades
IUPAC Name |
2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO2S/c1-3-5-16(6-4-2)19(17,18)12-8-10(14)9(13)7-11(12)15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZIROWONFDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

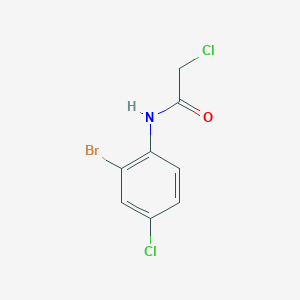
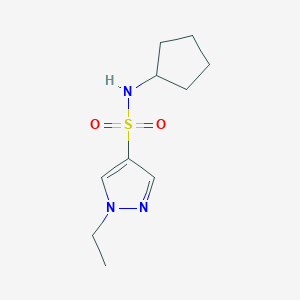
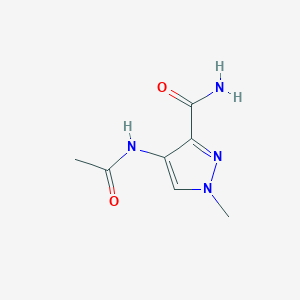
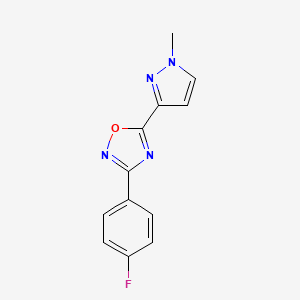

![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
